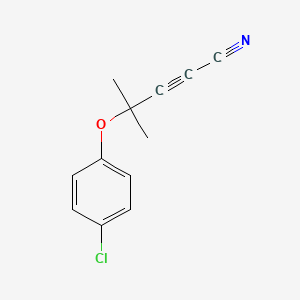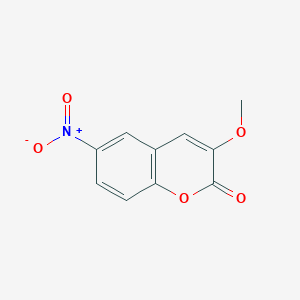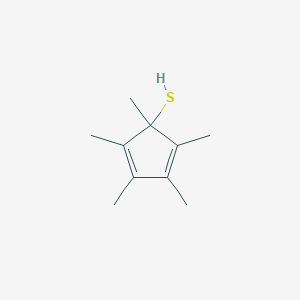
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is an organosulfur compound characterized by a cyclopentadiene ring substituted with five methyl groups and a thiol group. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted with appropriate reagents to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor to various ligands used in organometallic chemistry.
Biology: The compound is used in studies involving electron transfer and redox reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used as a growth modifier in metal organic chemical vapor deposition processes.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol exerts its effects involves its ability to act as a ligand and participate in electron transfer reactions. The thiol group can form strong bonds with metal ions, facilitating various catalytic processes. Additionally, the compound’s unique structure allows it to undergo cycloaddition reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the thiol group but shares the cyclopentadiene ring structure.
Bis(pentamethylcyclopentadienyl)manganese(II): Contains two pentamethylcyclopentadienyl ligands coordinated to a manganese center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Features pentamethylcyclopentadienyl ligands coordinated to rhodium.
Uniqueness: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming strong metal-sulfur bonds. This makes it particularly valuable in applications requiring robust ligands and catalysts.
Properties
CAS No. |
114564-14-6 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-thiol |
InChI |
InChI=1S/C10H16S/c1-6-7(2)9(4)10(5,11)8(6)3/h11H,1-5H3 |
InChI Key |
SXCQQBWYFJEIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


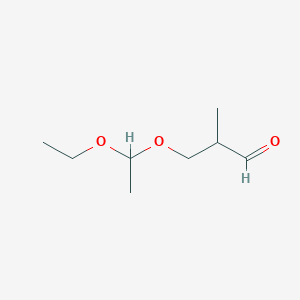
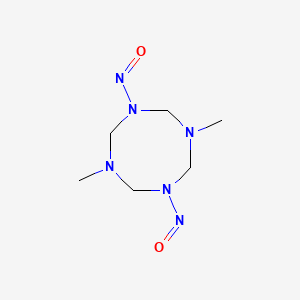
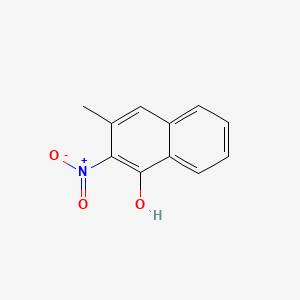

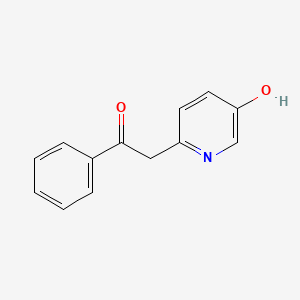
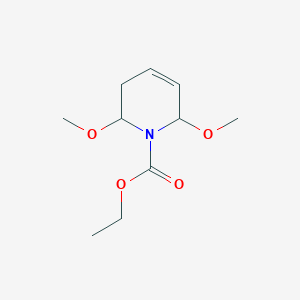
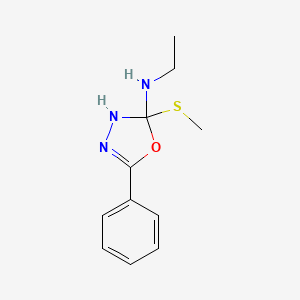

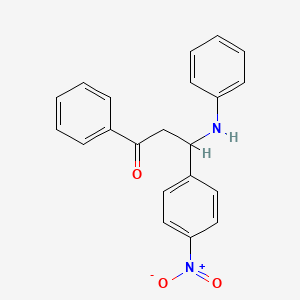
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
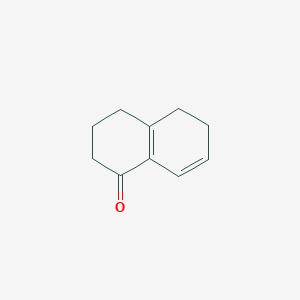
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
